molecular formula C24H36N8 B11705260 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-diethylaniline

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-diethylaniline

Cat. No.: B11705260
M. Wt: 436.6 g/mol
InChI Key: YAVFYFVDWVSEGD-NCELDCMTSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with piperidine groups and a hydrazine linkage, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazine linkage is then introduced via a condensation reaction with hydrazine hydrate. Finally, the N,N-diethylaniline moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or the hydrazine linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE involves its interaction with specific molecular targets. The triazine core and hydrazine linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazine linkage and N,N-diethylaniline moiety.

    N,N-DIETHYLANILINE: Contains the aniline moiety but lacks the triazine core and hydrazine linkage.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIETHYLANILINE is unique due to its combination of a triazine core, hydrazine linkage, and N,N-diethylaniline moiety.

Properties

Molecular Formula

C24H36N8

Molecular Weight

436.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H36N8/c1-3-30(4-2)21-13-11-20(12-14-21)19-25-29-22-26-23(31-15-7-5-8-16-31)28-24(27-22)32-17-9-6-10-18-32/h11-14,19H,3-10,15-18H2,1-2H3,(H,26,27,28,29)/b25-19+

InChI Key

YAVFYFVDWVSEGD-NCELDCMTSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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